Tmv-IN-8 Shows Moderate Antiviral Potency (EC50) Against a Backdrop of Diverse In-Class Activity
The antiviral potency of Tmv-IN-8 (EC50 = 157.6 μg/mL) is quantifiably lower than that of several in-class TMV inhibitors, a key differentiating factor for researchers. For example, TMV-IN-1, a chalcone derivative, exhibits superior potency with EC50 values of 70.7 and 60.8 μg/mL in treatment and protection assays, respectively . Similarly, TMV-IN-2 (EC50 = 89.9 μg/mL) and TMV-IN-3 (EC50 = 120.3 μg/mL) are more potent . This positions Tmv-IN-8 as a less potent but valuable tool, particularly for studies where achieving a specific EC50 window or where off-target effects at higher concentrations of more potent compounds might confound results .
| Evidence Dimension | In vitro antiviral potency against TMV |
|---|---|
| Target Compound Data | EC50 = 157.6 μg/mL |
| Comparator Or Baseline | TMV-IN-1: EC50 = 70.7/60.8 μg/mL; TMV-IN-2: EC50 = 89.9 μg/mL; TMV-IN-3: EC50 = 120.3 μg/mL |
| Quantified Difference | Tmv-IN-8 is 1.3-fold to 2.6-fold less potent than TMV-IN-1/2/3 in terms of EC50. |
| Conditions | Standard TMV inhibition assays (exact conditions not specified in vendor datasheets). |
Why This Matters
This allows a researcher to select Tmv-IN-8 as a 'mid-range potency' control or to study effects at higher micromolar concentrations while avoiding potential cytotoxic effects of a more potent analog.
